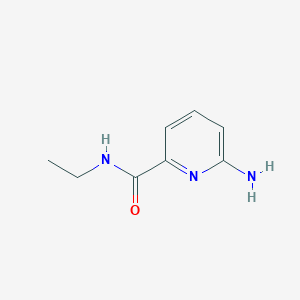
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, also known as QX-314, is a quaternary lidocaine derivative that has been used in scientific research for its ability to selectively block sodium channels in neurons. This compound has gained attention in recent years due to its potential applications in pain management and anesthesia.
作用機序
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid works by blocking the activity of sodium channels in neurons, which are responsible for transmitting electrical signals along the length of the nerve fiber. By selectively blocking these channels, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively prevent the transmission of pain signals without affecting other types of sensory input.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can effectively block pain signals in animal models, with effects lasting for several hours. Additionally, 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been shown to have minimal toxicity and side effects, making it a promising candidate for use in clinical settings.
実験室実験の利点と制限
One of the main advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively block pain signals, making it a valuable tool for studying pain signaling pathways in the nervous system. However, one limitation of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is that it must be delivered directly to the affected area, as it cannot cross the blood-brain barrier. This limits its potential applications in systemic pain relief and anesthesia.
将来の方向性
There are several potential future directions for research on 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, including the development of new delivery methods that could allow for systemic administration. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid, as well as its potential applications in clinical settings.
合成法
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid can be synthesized through a multi-step process involving the reaction of quinoxaline with piperidine and subsequent modification with propanoic acid. The final product is a white crystalline powder with a molecular weight of 344.44 g/mol.
科学的研究の応用
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid has been used in a variety of scientific research applications, including the study of pain signaling pathways and the development of new analgesics. One of the key advantages of 3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid is its ability to selectively target neurons that are involved in pain signaling, while leaving other sensory neurons unaffected. This makes it a promising candidate for use in localized pain relief and nerve block procedures.
特性
IUPAC Name |
3-(1-quinoxalin-2-ylpiperidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(21)8-7-12-4-3-9-19(11-12)15-10-17-13-5-1-2-6-14(13)18-15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCRHQLFLAEHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Quinoxalin-2-ylpiperidin-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)


![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
